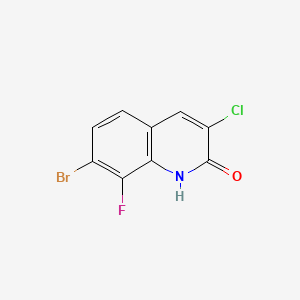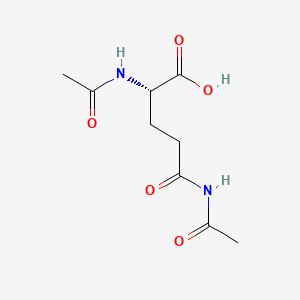
(S)-2,5-Diacetamido-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2,5-Diacetamido-5-oxopentanoic acid is a chiral compound with significant importance in various scientific fields. It is characterized by its two acetamido groups and a ketone functional group, making it a versatile molecule for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,5-Diacetamido-5-oxopentanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the acylation of a suitable amino acid derivative, followed by selective oxidation and further acylation to introduce the acetamido groups. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This can include continuous flow reactors and advanced purification techniques to meet the demands of various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2,5-Diacetamido-5-oxopentanoic acid undergoes several types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The acetamido groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the acetamido groups under mild conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as alcohols, carboxylic acids, and substituted amides, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(S)-2,5-Diacetamido-5-oxopentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (S)-2,5-Diacetamido-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The acetamido groups can form hydrogen bonds with biological molecules, influencing their activity and function. Additionally, the ketone group can participate in various biochemical reactions, contributing to the compound’s overall effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetylglutamic acid: Similar in structure but lacks the chiral center and the second acetamido group.
N-Acetylaspartic acid: Contains an acetamido group but differs in the overall structure and functional groups.
Uniqueness
(S)-2,5-Diacetamido-5-oxopentanoic acid is unique due to its specific arrangement of functional groups and chiral center, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C9H14N2O5 |
|---|---|
Molekulargewicht |
230.22 g/mol |
IUPAC-Name |
(2S)-2,5-diacetamido-5-oxopentanoic acid |
InChI |
InChI=1S/C9H14N2O5/c1-5(12)10-7(9(15)16)3-4-8(14)11-6(2)13/h7H,3-4H2,1-2H3,(H,10,12)(H,15,16)(H,11,13,14)/t7-/m0/s1 |
InChI-Schlüssel |
JEKZYYYLVMWREI-ZETCQYMHSA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CCC(=O)NC(=O)C)C(=O)O |
Kanonische SMILES |
CC(=O)NC(CCC(=O)NC(=O)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


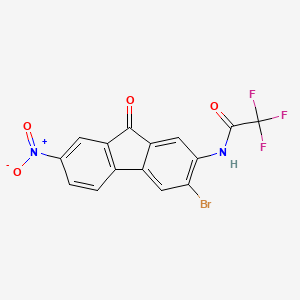
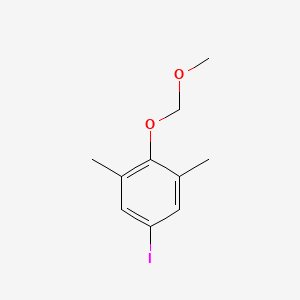
![4-[4-(Ethylamino)phenyl]sulfonylaniline](/img/structure/B14017021.png)


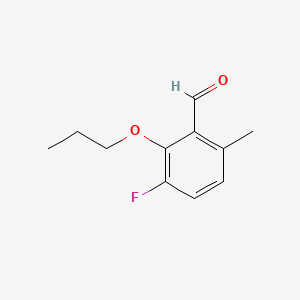
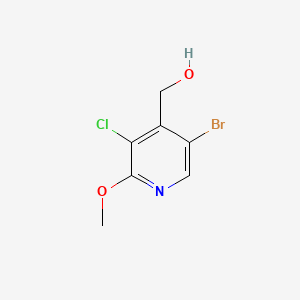

![4-Hydroxy-2,7,7-trimethyl-1,3,4,6,8,9-hexahydropyrido[3,4-b]indol-5-one](/img/structure/B14017048.png)
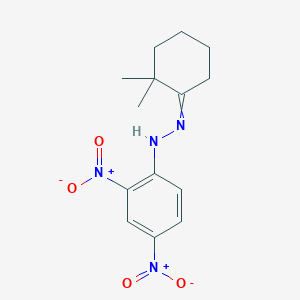
![(R)-10-Methyl-9,10,11,12-tetrahydro-7-thia-4,9,12-triaza-naphtho[1,2-a]azulen-8-one](/img/structure/B14017054.png)
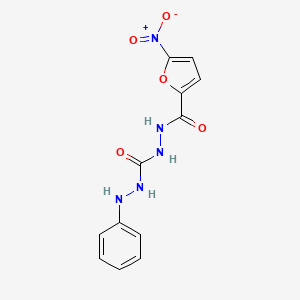
![4-[9-(Acetyloxy)-10-oxo-9,10-dihydroanthracen-9-yl]phenyl acetate](/img/structure/B14017060.png)
